Product packaging for N-(3-Methoxyphenyl)acetamide(Cat. No.:CAS No. 588-16-9)

N-(3-Methoxyphenyl)acetamide

Cat. No.: B186980
CAS No.: 588-16-9
M. Wt: 165.19 g/mol
InChI Key: OIEFZHJNURGFFI-UHFFFAOYSA-N
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Description

Overview of Acetanilide (B955) Derivatives in Organic Synthesis and Medicinal Chemistry

Acetanilide, or N-phenylacetamide, and its derivatives are a class of aromatic compounds featuring a phenyl ring attached to an acetamido group. researchgate.net They are pivotal in organic synthesis, serving as versatile intermediates and precursors for a wide array of chemical products. researchgate.net The chemical reactivity of the acetanilide moiety allows for various synthetic transformations, making it a fundamental component in the design of more complex molecules. tandfonline.comresearchgate.net

In medicinal chemistry, acetanilide derivatives have a long history, beginning with the introduction of acetanilide itself as an analgesic and antipyretic in 1886. researchgate.net Since then, numerous derivatives have been synthesized and investigated for a broad spectrum of pharmacological activities. Research has shown that these derivatives can exhibit antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antioxidant properties. researchgate.netiscientific.orgrjptonline.org The versatility of the acetanilide scaffold allows for structural modifications to modulate biological activity, making it a continuing area of interest in the development of new therapeutic agents. iscientific.org

Historical Context of N-(3-Methoxyphenyl)acetamide Discovery and Early Characterization

While specific details on the initial discovery and characterization of this compound are not extensively documented in readily available literature, its synthesis is a classic example of N-acylation of an aromatic amine. A common laboratory preparation involves the reaction of m-anisidine (B1676023) with acetyl chloride or acetic anhydride (B1165640). rsc.org For instance, a documented synthesis method involves reacting m-anisidine with acetyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-DMAP in dichloromethane (B109758). rsc.org Another established method is the acylation of m-anisidine with 3-chloropropionyl chloride in toluene (B28343) with sodium bicarbonate. google.com

Early characterization would have relied on classical methods such as melting point determination and elemental analysis, which are still used for purity assessment. tcichemicals.com Modern characterization techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are now standard for confirming the structure of synthesized this compound and its derivatives. iscientific.orgbrieflands.com

Significance of the Methoxy (B1213986) Group in Phenylacetamide Structures

In the context of medicinal chemistry, the methoxy group can play a crucial role in the interaction of the molecule with biological targets. It can participate in hydrogen bonding and enhance hydrophobic interactions within the active site of enzymes or receptors. vulcanchem.com For example, in some derivatives, the methoxy group has been shown to be effective for interaction with specific receptors, potentially leading to enhanced biological activity. brieflands.com The position of the methoxy group is also critical; for instance, the ortho, meta, or para positioning can lead to different biological outcomes. brieflands.com In some cases, the methoxy group is a key feature in the design of compounds targeting specific biological pathways, such as those involved in osteoarthritis or cancer. brieflands.commdpi.com

Current Research Landscape and Emerging Trends for this compound

Current research on this compound and its derivatives is diverse, spanning various areas of chemistry and pharmacology. The compound continues to be a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

One significant trend is the use of this compound as a scaffold for the development of novel bioactive compounds. For instance, it has been incorporated into the structure of compounds investigated for their anticancer properties. brieflands.com Derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, with some showing promising activity. brieflands.comresearchgate.net

Another area of active research involves the synthesis of this compound derivatives as potential inhibitors of specific enzymes. For example, derivatives have been explored as potential matrix metalloproteinase-13 (MMP-13) inhibitors for the treatment of osteoarthritis. mdpi.com The compound also serves as a building block for creating libraries of compounds for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and phosphatases. chemdiv.com

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are being employed to understand the electronic and structural properties of this compound and its derivatives, providing insights that can guide the design of new molecules with desired properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B186980 N-(3-Methoxyphenyl)acetamide CAS No. 588-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)acetamide
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InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OIEFZHJNURGFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060421
Record name 3-Methoxyacetanilide
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Molecular Weight

165.19 g/mol
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CAS No.

588-16-9
Record name N-(3-Methoxyphenyl)acetamide
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Record name Acetamide, N-(3-methoxyphenyl)-
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Record name 3'-Methoxyacetanilide
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Record name Acetamide, N-(3-methoxyphenyl)-
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Record name 3-Methoxyacetanilide
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Record name 3'-methoxyacetanilide
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Synthetic Methodologies for N 3 Methoxyphenyl Acetamide and Its Analogues

Classical Synthesis Routes

Traditional methods for the synthesis of N-(3-methoxyphenyl)acetamide are reliable and widely practiced. These routes typically involve straightforward acylation reactions that are well-documented in chemical literature.

A primary and conventional method for preparing this compound is the acylation of 3-methoxyaniline. This is typically achieved using either acetic anhydride (B1165640) or acetyl chloride as the acetylating agent.

When acetic anhydride is used, the reaction is often carried out in acetic acid at a low temperature, such as 0°C, and then allowed to warm to room temperature. igem.org This method has been reported to produce a high yield of 93%. igem.org The general reaction involves the nucleophilic attack of the amino group of 3-methoxyaniline on the carbonyl carbon of acetic anhydride, leading to the formation of the acetamide (B32628) and acetic acid as a byproduct. The product can be isolated by pouring the reaction mixture into ice water, which precipitates the solid this compound. igem.org

Alternatively, acetyl chloride can be employed for the acylation. This reaction is typically performed by refluxing 3-methoxyaniline with acetyl chloride, sometimes in a suitable solvent. sarpublication.com For instance, the condensation of 4-methoxyaniline with acetyl chloride is achieved by refluxing for 20-30 minutes. sarpublication.com A similar principle applies to the 3-methoxy isomer. The reaction of 3-methoxyaniline with chloroacetyl chloride, a related acyl chloride, is conducted under controlled conditions to produce the corresponding chloroacetamide derivative. tandfonline.com This highlights the general utility of acyl chlorides in these types of transformations.

A variation of this method involves performing the reaction in a solvent like dichloromethane (B109758) (DCM) at room temperature. After the reaction is complete, the mixture is washed with a saturated sodium carbonate solution to neutralize any acid and remove impurities, followed by drying and solvent removal to yield the product. rsc.org

Table 1: Classical Synthesis of this compound

ReactantsReagents/SolventsConditionsYieldReference
3-Methoxyaniline, Acetic AnhydrideAcetic Acid0°C to Room Temperature, Overnight93% igem.org
3-Methoxyaniline, Acetyl Chloride(Not specified)Reflux(Not specified) sarpublication.com
3-Methoxyaniline, Acetic AnhydrideDichloromethane (DCM)Room Temperature50-68% rsc.org

A less direct but effective classical route to N-aryl amides, including this compound, is the Beckmann rearrangement of ketoximes. This reaction is facilitated by a powerful reagent, trifluoromethanesulfonic anhydride (Tf₂O or triflic anhydride). rsc.org This method transforms a ketoxime into its corresponding amide through an intramolecular rearrangement.

The process involves treating the ketoxime derived from 3-methoxyacetophenone with triflic anhydride in a suitable solvent like dichloromethane (DCM) at room temperature. rsc.org The reaction proceeds smoothly and is generally complete within a few hours. This method is noted for its high efficiency and excellent yields, often ranging from 72% to 96% for various substrates. rsc.org For the synthesis of this compound specifically, a yield of 90% has been reported. rsc.org The reaction is advantageous as it often proceeds without the need for any additives or bases. rsc.orgresearchgate.net

The plausible mechanism involves the activation of the oxime hydroxyl group by triflic anhydride, forming a good leaving group. This initiates a concerted 1,2-intramolecular shift of the aryl group to the nitrogen atom, which, after hydrolysis, yields the final amide product. rsc.org

Table 2: Beckmann Rearrangement for this compound Synthesis

Starting MaterialReagentSolventConditionsProductYieldReference
3-Methoxyacetophenone oximeTrifluoromethanesulfonic Anhydride (Tf₂O)Dichloromethane (DCM)Room Temperature, 1.5 - 4 hThis compound90% rsc.org

Advanced and Green Chemistry Approaches

In line with the principles of sustainable chemistry, recent research has focused on developing more advanced and environmentally benign methods for the synthesis of this compound and its analogues. These approaches aim to reduce waste, avoid harsh reagents, and improve efficiency.

A novel, transition-metal-free strategy has been developed for the synthesis of N-aryl amides, utilizing aryltriazenes as the aryl source and acetonitrile (B52724) as both the nitrogen donor and solvent. arabjchem.orgresearchgate.net This method is particularly attractive due to its mild reaction conditions and the use of stable, readily available starting materials. arabjchem.org

In this procedure, an aryltriazene, such as 1-((3-methoxyphenyl)diazenyl)pyrrolidine, reacts with acetonitrile in the presence of water and a Brønsted acidic ionic liquid (BAIL) which acts as a promoter. arabjchem.org The reaction proceeds at room temperature, and the desired this compound is obtained in a moderate yield of 45%. arabjchem.org This method operates via the cleavage of a C-N bond in the aryltriazene. arabjchem.org The use of water as the oxygen source and the potential for reusing the ionic liquid promoter contribute to the environmentally friendly nature of this protocol. arabjchem.org

Table 3: Metal-Free Synthesis of this compound

Aryl PrecursorNitrogen SourcePromoter/SolventConditionsYieldReference
1-((3-Methoxyphenyl)diazenyl)pyrrolidineAcetonitrileBrønsted Acidic Ionic Liquid, WaterRoom Temperature45% arabjchem.org

This compound serves as a valuable intermediate in multi-step syntheses to generate more complex and functionally diverse molecules. These extended synthetic sequences allow for the construction of elaborate molecular architectures with potential applications in materials science and medicinal chemistry.

One example involves using this compound as a precursor for azobenzene (B91143) derivatives. igem.org The synthesis starts with the nitration of this compound, followed by reduction of the nitro group to an amine. This amino derivative can then be subjected to oxidative coupling to form the azo linkage, resulting in a dimeric azobenzene structure. igem.org

Another area of application is the synthesis of heterocyclic compounds. For instance, derivatives of this compound can be used to construct quinazoline (B50416) evitachem.com and triazole vulcanchem.com ring systems. The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves a multi-step pathway that starts with the formation of a triazole-thiol intermediate, which is then coupled with a chloroacetamide derivative. vulcanchem.com Similarly, complex quinazoline structures can be assembled through sequential reactions involving this compound moieties. evitachem.com These multi-step reactions demonstrate the utility of this compound as a versatile building block in organic synthesis.

Optimizing reaction conditions is a critical aspect of synthesizing this compound and its analogues to ensure high yields and purity. Key parameters that are often adjusted include temperature, solvent choice, and the use of catalysts or bases.

For acylation reactions, controlling the temperature is crucial. For example, in the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide, carrying out the reaction at a low temperature (0-10°C) minimizes side reactions, such as the hydrolysis of the acyl chloride, thereby improving the yield to 92%.

The choice of solvent and base can also significantly impact the reaction outcome. In the synthesis of 2-cyano-N-(3-methoxyphenyl)acetamide, using a polar aprotic solvent like dichloromethane enhances reaction efficiency. The addition of a base such as triethylamine (B128534) is beneficial for neutralizing the HCl byproduct generated during the reaction, which can drive the reaction to completion and improve yields.

Synthesis of Key Intermediates and Related Compounds

The preparation of key precursors is fundamental for the synthesis of more complex molecules. This subsection outlines the documented methods for synthesizing important intermediates related to this compound.

2-chloro-N-(3-methoxyphenyl)acetamide, also referred to as m-acetamide, is a crucial intermediate. researchgate.nettandfonline.com Its synthesis is most commonly achieved through the nucleophilic acylation of 3-methoxyaniline with chloroacetyl chloride. Various conditions have been reported for this reaction, optimizing for yield and purity.

One established method involves the reaction of 3-methoxyaniline with chloroacetyl chloride in acetone (B3395972), using potassium carbonate (K₂CO₃) as a base. In this procedure, 3-methoxyaniline is dissolved in acetone, followed by the addition of K₂CO₃. The mixture is stirred before chloroacetyl chloride is added dropwise at a reduced temperature of 0°C. The reaction proceeds for several hours at room temperature, and after workup and purification by flash chromatography, yields can reach between 89-92%.

A higher yield of 92% has been reported using a low-temperature synthesis in tetrahydrofuran (B95107) (THF). This approach involves cooling the THF solvent to between 0–10°C before sequentially adding 3-methoxyaniline and chloroacetyl chloride. The controlled temperature helps to minimize side reactions.

The synthesis can also be performed in a polar aprotic solvent like dichloromethane under inert conditions. A yield of 71% with a melting point of 83–85°C has been documented for a synthesis under mild conditions.

MethodReactantsSolventBaseTemperatureYieldReference
Traditional Nucleophilic Acylation3-Methoxyaniline, Chloroacetyl chlorideAcetoneK₂CO₃0°C to RT89-92%
Low-Temperature Synthesis3-Methoxyaniline, Chloroacetyl chlorideTHFNone specified0-10°C92%
Mild Condition Synthesis3-Methoxyaniline, Chloroacetyl chlorideNot specifiedNot specifiedMild71%

This table summarizes various reported methods for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.

Another potential strategy is based on the methods used for substituted hydroxylamines, such as O-(3-ethoxyphenyl)hydroxylamine, which can be prepared from 3-ethoxyaniline (B147397) using a hydroxylamine (B1172632) source like nitrous acid. smolecule.com Similarly, the synthesis of other N-arylhydroxylamines often involves the reduction of an oxime derivative, as seen in the preparation of N-(2-(4-Methoxyphenyl)-1-methylethyl)hydroxylamine hydrochloride from 4-methoxyphenylacetone (B17817) oxime using sodium cyanoborohydride (NaBH3CN). prepchem.com These general methodologies suggest that N-(3-methoxyphenyl)hydroxylamine could be prepared from either 3-nitroanisole (B147296) or 3-methoxyaniline precursors.

The synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (B77674) (3MPAEA) is reported as a two-step process. researchgate.nettandfonline.com The initial step is the preparation of the intermediate 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide), as detailed in section 2.3.1. tandfonline.com

In the second step, 3MPAEA is synthesized through the reaction of m-acetamide with sodium acrylate. This reaction involves the nucleophilic substitution of the chlorine atom in m-acetamide by the acrylate nucleophile. This method provides a direct pathway to this functionalized acrylate monomer. tandfonline.com

Reaction Scheme:

3-Methoxyaniline + Chloroacetyl chloride → 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide)

2-chloro-N-(3-methoxyphenyl)acetamide + Sodium acrylate → 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA)

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolism tracking, and as internal standards in quantitative analytical methods.

This compound-d4 is a stable isotope-labeled version of this compound. clearsynth.com It is noted as a synthetic intermediate used in the preparation of 4-Aminosalicylic Acid-d3, a labeled analogue of an antibiotic. clearsynth.com The molecular formula for this compound is C₉H₇D₄NO₂. clearsynth.com

While specific published procedures for the synthesis of this compound-d4 are not detailed in the search results, a general synthetic strategy can be proposed. The synthesis would likely involve the acylation of a deuterated precursor. Given the "-d4" designation, the deuterium (B1214612) atoms are typically located on the phenyl ring. The most plausible route would be the acetylation of 3-methoxyaniline-d4 (with deuterium atoms substituting the four hydrogens on the aromatic ring) using acetyl chloride or acetic anhydride. This approach ensures the stable incorporation of the deuterium labels into the aromatic core of the molecule.

Spectroscopic and Advanced Characterization Techniques for N 3 Methoxyphenyl Acetamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within the N-(3-Methoxyphenyl)acetamide molecule.

FTIR spectroscopy of this compound, typically performed using KBr pellets, reveals characteristic absorption bands corresponding to its specific functional groups. rsc.orgrsc.org Key vibrational frequencies are consistently observed across different studies.

A prominent feature in the FTIR spectrum is the N-H stretching vibration, which appears as a strong band in the region of 3340-3257 cm⁻¹. rsc.orgrsc.org The carbonyl (C=O) stretching of the amide group is another significant absorption, typically found around 1674-1664 cm⁻¹. rsc.orgrsc.org Vibrations associated with the aromatic ring, including C-C stretching, are observed in the 1606-1580 cm⁻¹ and 1560-1520 cm⁻¹ ranges. rsc.orgrsc.org The C-O-C stretching vibrations of the methoxy (B1213986) group are also identifiable. researchgate.net

Table 1: Key FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModeFrequency Range (cm⁻¹)References
AmineN-H Stretch3340 - 3257 rsc.orgrsc.org
AmideC=O Stretch1674 - 1664 rsc.orgrsc.org
Aromatic RingC=C Stretch1606 - 1580 rsc.orgrsc.org
AmideN-H Bend1560 - 1520 rsc.orgrsc.org
MethylC-H Bending1415 - 1411 rsc.orgrsc.org
MethoxyC-O-C Asymmetric Stretch~1280 rsc.org
MethoxyC-O-C Symmetric Stretch~1051 rsc.org
Aromatic RingC-H Out-of-plane Bend792 - 765 rsc.orgrsc.org

Raman spectroscopy provides complementary information to FTIR analysis. Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the Raman spectra of related molecules, which show good agreement with experimental data for similar compounds. tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net For 2-chloro-N-(3-methoxyphenyl)acetamide, a closely related precursor, DFT calculations have been used to analyze its vibrational characteristics, providing insights that are also relevant to this compound. tandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net The Raman spectra reveal characteristic bands that help in the structural confirmation of the molecule. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), shows distinct signals for the different types of protons present in the molecule. rsc.orgarabjchem.org

The amide proton (N-H) typically appears as a broad singlet at the most downfield region, around δ 10.25 ppm in DMSO-d₆ or δ 7.30-7.77 ppm in CDCl₃. rsc.orgrsc.orgarabjchem.org The aromatic protons on the phenyl ring give rise to a complex multiplet pattern between δ 6.63 and 7.29 ppm. rsc.orgarabjchem.org A sharp singlet corresponding to the three protons of the methoxy group (O-CH₃) is observed around δ 3.79-3.86 ppm. rsc.orgrsc.orgarabjchem.org The three protons of the acetyl methyl group (CH₃) also produce a sharp singlet, typically found more upfield at approximately δ 2.16-2.42 ppm. rsc.orgrsc.orgarabjchem.org

Table 2: ¹H NMR Chemical Shifts for this compound

Proton TypeSolventChemical Shift (δ, ppm)MultiplicityReferences
N-HDMSO-d₆10.25singlet rsc.org
N-HCDCl₃7.30 - 7.77broad singlet rsc.orgarabjchem.org
Aromatic HCDCl₃6.63 - 7.29multiplet rsc.orgarabjchem.org
O-CH₃DMSO-d₆3.86singlet rsc.org
O-CH₃CDCl₃3.79 - 3.80singlet rsc.orgarabjchem.org
CO-CH₃DMSO-d₆2.42singlet rsc.org
CO-CH₃CDCl₃2.16 - 2.17singlet rsc.orgarabjchem.org

The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in this compound. Spectra are commonly recorded in CDCl₃ or DMSO-d₆. rsc.orgarabjchem.org

The carbonyl carbon of the amide group (C=O) is the most deshielded, appearing at approximately δ 168.4-171.1 ppm. rsc.orgarabjchem.org The carbon atom of the phenyl ring attached to the oxygen of the methoxy group is observed around δ 160.1 ppm, while the carbon attached to the nitrogen atom is found near δ 139.1 ppm. arabjchem.org The remaining aromatic carbons resonate in the range of δ 105.6-129.6 ppm. arabjchem.org The methoxy carbon (O-CH₃) gives a signal around δ 55.3 ppm, and the acetyl methyl carbon (CH₃) appears at about δ 24.7 ppm. arabjchem.org

Table 3: ¹³C NMR Chemical Shifts for this compound

Carbon TypeSolventChemical Shift (δ, ppm)References
C=ODMSO-d₆171.1 rsc.org
C=OCDCl₃168.4 arabjchem.org
C-O (Aromatic)CDCl₃160.1 arabjchem.org
C-N (Aromatic)CDCl₃139.1 arabjchem.org
Aromatic CCDCl₃105.6 - 129.6 arabjchem.org
O-CH₃CDCl₃55.3 arabjchem.org
CO-CH₃CDCl₃24.7 arabjchem.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In gas chromatography-mass spectrometry (GC-MS) analysis, the molecular ion peak [M]⁺ is observed at an m/z of 165, which corresponds to the molecular weight of the compound. rsc.org High-resolution mass spectrometry (HRMS) can provide even more precise mass data for structural confirmation. arabjchem.org The fragmentation patterns observed in the mass spectrum can give further clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound from its exact mass. For N-arylacetamides, HRMS provides confirmation of their elemental composition with high accuracy. In the analysis of N-phenylacetamide, a related compound, the calculated mass for the protonated molecule [M+H]⁺ was 136.0757, while the found mass was 136.0755, demonstrating the precision of the technique. arabjchem.org Similarly, for N-hydroxy-N-(3-methoxyphenyl)acetamide, the calculated m/z for [M+H]⁺ was 182.0817, with the experimental value being 182.0816. rsc.org These examples highlight the utility of HRMS in confirming the successful synthesis of the target compound.

Table 1: HRMS Data for N-Arylacetamide Derivatives

CompoundIonCalculated m/zFound m/zReference
N-phenylacetamide[M+H]⁺136.0757136.0755 arabjchem.org
N-hydroxy-N-(3-methoxyphenyl)acetamide[M+H]⁺182.0817182.0816 rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate and identify volatile compounds. In the analysis of this compound, the molecular ion peak [M]⁺ was observed at m/z 165. rsc.org This corresponds to the molecular weight of the compound, confirming its identity. GC-MS is also used to identify various organic compounds in complex mixtures, such as methanolic extracts of natural products. nih.govresearchgate.net The fragmentation pattern observed in the mass spectrum provides structural information that aids in the definitive identification of the compound.

LC-MS Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for studying the degradation of pharmaceutical compounds under various stress conditions, such as changes in pH and temperature. This technique allows for the separation, identification, and quantification of the parent drug and its degradation products. ijper.orgajrconline.org Although specific degradation studies on this compound are not detailed in the provided context, the general methodology involves subjecting the compound to forced degradation and analyzing the resulting mixture by LC-MS to elucidate degradation pathways. researchgate.netproquest.com For example, studies on related compounds like Apremilast and Paracetamol have successfully used LC-MS to identify and quantify degradation products. ijper.orgproquest.com

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. A computational study using Density Functional Theory (DFT) has been performed on 2-chloro-N-(3-methoxyphenyl)acetamide, a derivative of the title compound, to analyze its electronic and structural properties, including its UV-Visible spectrum. tandfonline.comnih.govtandfonline.com Experimental UV/Vis spectra of related compounds, such as trans- and cis-isomers of azobenzene (B91143) derivatives, have been recorded to study their photochemical properties. igem.org The absorption maxima (λmax) and molar absorptivity are key parameters obtained from UV-Vis spectra, which are influenced by the electronic structure and conjugation within the molecule.

X-ray Crystallography and Hirshfeld Surface Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. The crystal structure of a derivative, N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, was determined to be monoclinic with the space group P21/c. nih.goviucr.orgscienceopen.com This analysis revealed a nearly orthogonal orientation of the indole (B1671886) and sulfonyl-bound phenyl rings. iucr.orgscienceopen.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. nih.goviucr.orgscienceopen.com For the aforementioned derivative, this analysis showed that the crystal packing is dominated by C—H⋯O hydrogen bonds. iucr.orgscienceopen.com The analysis further detailed the contributions of various intermolecular contacts to the Hirshfeld surface. nih.gov In a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, Hirshfeld analysis indicated that C⋯H/H⋯C interactions made the largest contribution to the surface area (33.4%). nih.gov Similarly, for N-(2-methoxyphenyl)acetamide, H⋯H contacts were the most significant, accounting for 53.9% of the interactions. researchgate.net These analyses provide a deep understanding of the forces governing the crystal packing.

Table 2: Hirshfeld Surface Interaction Contributions for Related Acetamides

CompoundInteraction TypeContribution (%)Reference
N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamideH⋯H48.8 nih.gov
O⋯H/H⋯O22.4 nih.gov
C⋯H/H⋯C21.7 nih.gov
2-chloro-N-(4-methoxyphenyl)acetamideC⋯H/H⋯C33.4 nih.gov
N-(2-methoxyphenyl)acetamideH⋯H53.9 researchgate.net
C⋯H/H⋯C21.4 researchgate.net
O⋯H/H⋯O21.4 researchgate.net
N⋯H/H⋯N1.7 researchgate.net

Computational Chemistry and Theoretical Studies of N 3 Methoxyphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like molecules. scispace.comacs.org DFT calculations have been instrumental in elucidating the characteristics of 2-chloro-N-(3-methoxyphenyl)acetamide. tandfonline.comresearchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-chloro-N-(3-methoxyphenyl)acetamide, geometry optimizations have been performed using DFT calculations, commonly at the B3LYP level of theory with basis sets such as 6-311G and LanL2DZ. tandfonline.com These calculations yield optimized structural parameters (bond lengths, bond angles, and dihedral angles) that are in good agreement with known values for similar molecules, thereby validating the accuracy of the computational models. tandfonline.comiucr.org The optimization confirms that the amide functional group tends to adopt a trans conformation, which promotes the formation of hydrogen-bonded chains in the solid state. iucr.org The calculations generally treat the molecule in an isolated state, whereas experimental values reflect interacting molecules within a crystal lattice, which can lead to slight variations in bond lengths, often around 0.01 Å. iucr.org

DFT calculations provide crucial information about the electronic and structural properties of the molecule. tandfonline.comresearchgate.netnih.gov These studies involve analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. iucr.org For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, a related compound, the HOMO is primarily located on the phenyl ring, the sulfur atom, and the amide group, while the LUMO is concentrated on the phenyl ring, indicating that the main electronic transition corresponds to a π–π* transition. iucr.org

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. tandfonline.comresearchgate.net These parameters, including the band gap (BG) energy, chemical hardness (η), electronegativity (χ), chemical potential (μ), and electrophilicity index (ω), have been computed for 2-chloro-N-(3-methoxyphenyl)acetamide. tandfonline.comresearchgate.netresearchgate.net

Band Gap (Energy Gap, E_gap) : Represents the energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ) : Describes the power of an atom or molecule to attract electrons towards itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. niscpr.res.insemanticscholar.org It is calculated as μ²/2η.

The calculated values for these quantum chemical descriptors for a related acetamide (B32628) derivative are presented below.

ParameterDefinition
Energy Gap (E_gap)Indicates chemical reactivity; a smaller gap implies higher reactivity.
Ionization Potential (I)The energy required to remove an electron (-E_HOMO).
Electron Affinity (A)The energy released when an electron is added (-E_LUMO).
Electronegativity (χ)The ability to attract electrons.
Chemical Hardness (η)Resistance to change in electron distribution.
Chemical Softness (S)The reciprocal of hardness (1/η), indicating a higher tendency to react.
Chemical Potential (μ)The escaping tendency of electrons.
Electrophilicity Index (ω)The capacity to accept electrons.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.comnih.gov The MEP map displays different potential values in a color-coded scheme, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). sci-hub.se Green areas denote regions of neutral potential.

For 2-chloro-N-(3-methoxyphenyl)acetamide, MEP analysis reveals that the most negative potential (red regions) is concentrated around the electronegative oxygen atoms of the carbonyl group and the methoxy (B1213986) group. These sites are the most likely to be attacked by electrophiles. sci-hub.se Conversely, the hydrogen atoms, particularly the one attached to the amide nitrogen, are characterized by positive potential (blue regions), making them susceptible to nucleophilic attack. ajol.info

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule by examining the interactions between filled (donor) and vacant (acceptor) orbitals. tandfonline.comniscpr.res.in This method quantifies the stabilization energy (E(2)) associated with these donor-acceptor (hyperconjugative) interactions, where a higher E(2) value signifies a more intense interaction. scirp.orgwisc.eduuni-muenchen.de

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a topological analysis method that provides a visual representation of electron pair localization in a molecule's spatial domains. researchgate.net ELF values range from 0 to 1. Regions with a high ELF value (close to 1) correspond to areas with a high probability of finding a localized electron pair, such as covalent bonds, lone pairs, and atomic cores. taylorandfrancis.com An ELF value of 0.5 is typical for regions of delocalized, metallic-like electron gas, while low values indicate regions with very few electrons. taylorandfrancis.com

ELF analysis has been performed on 2-chloro-N-(3-methoxyphenyl)acetamide to understand its electronic structure and bonding. researchgate.netnih.gov The analysis reveals distinct basins corresponding to core electrons, bonding electron pairs, and lone pairs. researchgate.net For example, monosynaptic basins (basins associated with a single atomic core) typically represent lone pairs on atoms like oxygen and nitrogen, while disynaptic basins (located between two cores) represent covalent bonds. taylorandfrancis.com This method provides an intuitive picture of the chemical bonding that aligns well with the classical Lewis structure concept. taylorandfrancis.com

Average Local Ionization Energy (ALIE)

Average Local Ionization Energy (ALIE) is a quantum chemical descriptor that quantifies the energy required to remove an electron from a specific point in the space of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic attack, as the lowest ALIE values correspond to the locations of the most loosely bound electrons. nih.gov

For N-(3-Methoxyphenyl)acetamide, ALIE analysis has been performed and mapped onto the molecular surface. researchgate.nettandfonline.comnih.gov This mapping helps to visualize the reactivity of the molecule, with different colors representing varying ionization energy values. tandfonline.com Such analysis is crucial for understanding the electrostatic properties of the molecule and identifying potential sites for interaction with other chemical species. tandfonline.com The regions with lower ionization energy are highlighted as the most probable sites for donating electrons in a chemical reaction. researchgate.net

Non-Covalent Interactions (NCIs) Analysis

Non-covalent interactions are critical in determining the three-dimensional structure and packing of molecules in condensed phases. Analysis of these interactions for this compound and related compounds has been conducted to understand the forces governing its molecular assembly. tandfonline.comnih.gov Methods such as Reduced Density Gradient (RDG) are employed to visualize and characterize weak interactions like van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.netresearchgate.net

In studies of similar molecules containing a methoxyphenyl moiety, Hirshfeld surface analysis is a common technique used to quantify the relative contributions of different non-covalent contacts in the crystal packing. rsc.orgiucr.org For this compound, computational studies have investigated the hydrogen bonds, van der Waals forces, and steric effects that dictate its interaction profile. researchgate.net

Type of InteractionSignificance in this compound Studies
Hydrogen BondsInvestigated as a key directional force in molecular assembly. researchgate.net
Van der Waals InteractionsAnalyzed to understand the general packing and stability of the compound. researchgate.net
Steric EffectsExamined to identify regions of repulsion that influence molecular conformation. researchgate.net

Thermochemistry Studies

Thermochemical studies provide data on the stability and energy of a molecule under varying thermal conditions. tandfonline.comnih.gov For this compound, these properties have been calculated to understand its behavior as a function of temperature. tandfonline.com

The fundamental thermodynamic properties of this compound, including its thermal energy, heat capacity, and entropy, have been shown to be directly proportional to temperature. tandfonline.comnih.gov As the temperature increases, the molecule's translational, rotational, and vibrational energy components also increase, leading to higher values for these thermodynamic parameters. tandfonline.com This relationship is crucial for predicting the compound's stability and reactivity at different temperatures.

Thermodynamic PropertyRelationship with TemperatureReference
Thermal EnergyIncreases with increasing temperature. tandfonline.comnih.gov
Heat CapacityIncreases with increasing temperature. tandfonline.comnih.gov
EntropyIncreases with increasing temperature. tandfonline.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein. researchgate.netnih.gov These in silico techniques were used to investigate the interactions of this compound with proteins relevant to specific biological pathways. tandfonline.comresearchgate.net

Molecular docking analyses have been conducted to explore the interaction of this compound with proteins that are part of nuclear receptor signaling pathways. researchgate.nettandfonline.comnih.gov These pathways are critical for regulating a wide range of physiological processes. The simulations aimed to identify potential binding affinities and interaction modes, providing insights into the compound's potential biological activity. researchgate.netresearcher.life The findings from these docking studies were reported to be in alignment with the results from toxicological predictions. researchgate.netnih.gov

The compound's interactions with proteins involved in stress response pathways and metabolism have also been a subject of molecular docking and dynamic analyses. researchgate.nettandfonline.comnih.gov These studies help to understand how the molecule might be processed by the body and its potential effects on cellular stress mechanisms. researcher.life The research investigated the binding of this compound to various protein targets identified through toxicity prediction software, further clarifying its potential biological impact. researchgate.netresearchgate.net

Target PathwayType of StudyObjective
Nuclear Receptor SignalingMolecular Docking & DynamicsTo investigate binding interactions with key proteins in the pathway. researchgate.nettandfonline.com
Stress Response PathwaysMolecular Docking & DynamicsTo explore interactions with proteins related to cellular stress. researchgate.nettandfonline.com
MetabolismMolecular Docking & DynamicsTo understand potential metabolic processing and interactions with metabolic proteins. researchgate.nettandfonline.com

Ligand-Receptor Interactions and Hydrogen Bonding

Computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential interactions between this compound and its derivatives with various biological receptors. These studies provide valuable insights into the binding modes, affinities, and the specific molecular interactions, such as hydrogen bonding, that govern the ligand-receptor recognition process.

Research on derivatives of this compound has demonstrated its capability to engage in significant interactions within the binding sites of various proteins. For instance, a computational investigation of 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide), a closely related analog, involved molecular docking and dynamic analyses against a suite of proteins. These proteins are associated with nuclear receptor signaling pathways, stress response pathways, molecular initiating events, and metabolism. tandfonline.comresearchgate.net The findings from these simulations underscore the potential of the this compound scaffold to interact with a diverse range of biological targets. The electronic and structural properties of these molecules, including the electron-donating and resonance effects of the 3-methoxyphenylamino group, are significant in determining their chemical behavior and interactions with biological systems. tandfonline.com

The amide moiety of this compound is a key functional group for forming hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can serve as a hydrogen bond acceptor. researchgate.netrsc.org This dual capability allows the molecule to form stable hydrogen bonding networks within protein binding pockets, which is a critical factor in molecular recognition and the stability of the ligand-receptor complex. researchgate.netrsc.org

In a study involving derivatives of N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)acetamide, molecular docking simulations were performed on Abl and Src tyrosine kinases. The results indicated the formation of potential hydrogen bonds, highlighting the role of the acetamide group in ligand-receptor interactions. brieflands.com Similarly, computational analysis of N-(2,6-diarylpyrimidin-4-yl)acetamide derivatives with diverse methoxyphenyl substitutions as adenosine (B11128) A3 receptor antagonists revealed that a double hydrogen bond with the amino acid residue Asn250 was a key feature of the binding model. nih.gov

The tables below summarize the findings from computational studies on this compound and its close analogs, detailing the nature of the interactions and the specific amino acid residues involved.

Table 1: Summary of Molecular Docking Interactions of this compound Analogs with Various Receptors
AnalogTarget Receptor/ProteinKey Interactions ObservedInteracting Amino Acid Residues (if specified)Reference
2-chloro-N-(3-methoxyphenyl)acetamideProteins in nuclear receptor signaling, stress response, and metabolismMolecular docking and dynamic simulations indicated binding to these protein families.Not specified in detail in the abstract. tandfonline.comresearchgate.netresearchgate.net
N-(5-(Benzyl-Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide derivativesAbl and Src tyrosine kinasesPotential hydrogen bonds were observed.Not specified in detail in the abstract. brieflands.com
N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamideCrystalline solid-state (self-assembly)Analysis of noncovalent interactions including hydrogen bonds.Not applicable (self-assembly). researchgate.netgeetaraibhu.org
N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b] tandfonline.comresearchgate.netbrieflands.comtriazol-6-yl)acetamideα-glucosidase (PDB: 2ZE0)The methoxyphenyl group occupies a hydrophobic pocket, and the triazole nitrogen forms hydrogen bonds.Asp349, Arg439 nih.gov
2-amino-N-(3-methoxyphenyl)acetamide derivativeNot specifiedFormation of hydrogen bonds.Arg296, Ser293, Asp74 vulcanchem.com

Chemical Reactivity and Reaction Pathways of N 3 Methoxyphenyl Acetamide

Amide Bond Formation and Hydrolysis Mechanisms

Amide Bond Formation: The synthesis of N-(3-Methoxyphenyl)acetamide is a classic example of amide bond formation. A common and efficient method involves the nucleophilic acylation of 3-methoxyaniline with an acylating agent like chloroacetyl chloride. This reaction is often carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972). The base facilitates the deprotonation of the aniline, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of the amide bond. Alternative methods include conducting the reaction at low temperatures in solvents like tetrahydrofuran (B95107) (THF) to control the exothermic nature of the reaction and minimize side products. A metal-free approach for synthesizing N-aryl amides, including this compound, has also been developed using aryltriazenes and acetonitrile (B52724), with water as the oxygen source and a Brønsted acidic ionic liquid as a promoter. arabjchem.org

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. vulcanchem.comsmolecule.com

Acidic Hydrolysis: In the presence of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process ultimately yields 3-methoxyaniline and acetic acid. vulcanchem.com

Basic Hydrolysis: Under basic conditions, for instance, with sodium hydroxide (B78521) (NaOH), a hydroxide ion directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to form 3-methoxyaniline and an acetate (B1210297) salt. vulcanchem.comacs.org The hydrolysis of N-substituted amides in high-temperature water has been shown to follow a nucleophilic substitution (SN2) mechanism, with water acting as the nucleophile. researchgate.net

Nucleophilic Substitution Reactions

The structure of this compound and its derivatives allows for various nucleophilic substitution reactions. For instance, in 2-chloro-N-(3-methoxyphenyl)acetamide, the chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles. These include amines, thiols, and alcohols, leading to the formation of substituted amides. The thioether group in derivatives like 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide (B32628) can also react with alkyl halides to form sulfonium (B1226848) salts. vulcanchem.com

Oxidation and Reduction Reactions

The functional groups within this compound and its derivatives are susceptible to both oxidation and reduction.

Oxidation: The methoxy (B1213986) group on the phenyl ring can be oxidized to form aldehydes or carboxylic acids. In derivatives containing a thiazole (B1198619) ring, the ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The amide group itself can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com In derivatives containing a nitro group, such as N-(3-Methoxy-4-nitrophenyl)acetamide, the nitro group is readily reduced to an amine using agents like hydrogen with a palladium catalyst or iron in acidic conditions. vulcanchem.comevitachem.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and the acetamido group. The methoxy group is an ortho-, para-director. For instance, nitration of this compound can lead to the introduction of a nitro group, typically at the position para to the methoxy group, yielding N-(3-methoxy-4-nitrophenyl)acetamide. vulcanchem.com This reaction requires careful control of conditions to achieve the desired regioselectivity. vulcanchem.com Other electrophilic substitution reactions, such as halogenation, can also occur on the phenyl ring.

Derivatization Strategies for Enhanced Reactivity and Selectivity

This compound serves as a versatile scaffold for the synthesis of more complex molecules with tailored properties.

The core structure of this compound can be incorporated into larger molecules containing other aromatic amine functionalities. For example, it is a component in the synthesis of diaryl urea (B33335) derivatives, which can involve multiple synthetic steps including the protection of amine groups and O-arylation reactions. nih.gov

The this compound moiety is frequently coupled with various heterocyclic rings to generate compounds with potential biological activities.

Triazole: this compound derivatives bearing a 1,2,4-triazole (B32235) ring have been synthesized. researchgate.net A common synthetic strategy involves the reaction of a 3-mercapto-1,2,4-triazole derivative with a chloro-N-aryl-acetamide in the presence of a base. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for producing N-substituted acetamide moieties linked to a triazole ring, often with high yields and significantly reduced reaction times. rsc.org

Furan (B31954): The this compound structure can be linked to a furan nucleus. The synthesis of such derivatives can involve the condensation of various precursors. researchgate.net

Pyrazine: Pyrazine-containing derivatives of this compound can be synthesized. For instance, 2-(2-cyanoacetamido)pyrazine can serve as a key intermediate which is then reacted with other reagents to build more complex structures. nih.gov

Thiazole: The synthesis of thiazole-containing this compound derivatives is well-documented. acs.orgfabad.org.trfrontiersin.org A general approach involves the reaction of an acylated thiazole with another molecule, or the reaction of an aminothiazole with chloroacetyl chloride to form an intermediate that is then further reacted. frontiersin.org The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, which can then be incorporated into the final molecule.

Interactive Data Table: Reactions of this compound and its Derivatives

Reaction TypeReagents and ConditionsMajor Product(s)Reference(s)
Amide Bond Formation 3-Methoxyaniline, Chloroacetyl chloride, K₂CO₃, AcetoneThis compound
Amide Hydrolysis (Acidic) Strong acid (e.g., HCl)3-Methoxyaniline, Acetic acid vulcanchem.com
Amide Hydrolysis (Basic) Strong base (e.g., NaOH)3-Methoxyaniline, Acetate salt vulcanchem.com
Nucleophilic Substitution 2-chloro-N-(3-methoxyphenyl)acetamide, Nucleophile (e.g., amine, thiol)Substituted amide
Oxidation (Methoxy group) Oxidizing agent (e.g., KMnO₄)Aldehyde or Carboxylic acid
Reduction (Amide group) LiAlH₄Corresponding amine smolecule.com
Reduction (Nitro group) H₂/Pd or Fe/acidAmine derivative vulcanchem.comevitachem.com
Electrophilic Aromatic Substitution Nitrating agent (e.g., HNO₃/Ac₂O)N-(3-methoxy-4-nitrophenyl)acetamide vulcanchem.com

Halogenation Studies (e.g., 2-chloro-N-(3-methoxyphenyl)acetamide)

The halogenation of this compound can occur at two primary locations: the α-carbon of the acetamide group or the aromatic ring. The reaction conditions and reagents determine the site of halogenation. Studies have explored chlorination, bromination, and iodination, leading to a variety of functionalized derivatives.

One of the most significant halogenated derivatives is 2-chloro-N-(3-methoxyphenyl)acetamide. researchgate.netnih.gov This compound is typically not synthesized by direct chlorination of this compound, but rather through the acylation of 3-methoxyaniline with chloroacetyl chloride. This nucleophilic substitution reaction is a common and efficient method for creating α-haloacetamides. ijpsr.info Various conditions have been optimized for this synthesis, yielding the product in high purity. For instance, the reaction can be carried out in acetone using potassium carbonate as a base, or in tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction and minimize side products.

Bromination of this compound and its analogues has also been investigated. While direct bromination of the parent compound is not extensively detailed, studies on the closely related N-(3-ethoxyphenyl)acetamide show that α-bromination is readily achieved. smolecule.com The synthesis of 2-Bromo-N-(3-ethoxyphenyl)acetamide involves using brominating agents like N-bromosuccinimide (NBS) or elemental bromine in solvents such as dichloromethane (B109758) or acetic acid. smolecule.com This suggests a similar reaction pathway is applicable to this compound for the synthesis of 2-bromo-N-(3-methoxyphenyl)acetamide.

Halogenation can also be directed to the aromatic ring. The methoxy and acetamido groups are both activating and ortho-, para-directing. Iron(III) triflimide-catalyzed bromination of N-(3-methoxyphenyl)benzamide, a structurally similar compound, resulted in a 1:1 mixture of the 4- and 6-brominated regioisomers, indicating that electrophilic aromatic substitution occurs at the positions ortho and para to the activating acetamido group. d-nb.info Similarly, studies involving the iodination of related substrates with a 3-methoxyphenyl (B12655295) moiety have demonstrated that selective iodination of the aromatic ring is feasible. acs.orgresearchgate.net Aromatic iodination can be achieved using various reagents, such as t-butyl hypochlorite-iodine, which is effective for activated systems like acetanilides. journals.co.za

Research into the synthesis of halogenated derivatives, particularly 2-chloro-N-(3-methoxyphenyl)acetamide, has provided specific and optimized reaction protocols. The compound, referred to as m-acetamide in some literature, has been synthesized and characterized using spectroscopic methods like FTIR, ¹H NMR, and ¹³C NMR. researchgate.netnih.gov

The synthesis via nucleophilic acylation of 3-methoxyaniline is well-documented, with several methods reported to achieve high yields.

Table 1: Synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide

MethodReagentsSolventConditionsYield (%)Reference
Nucleophilic Acylation3-Methoxyaniline, Chloroacetyl chloride, K₂CO₃Acetone0°C to room temp., 3 hours89-92
Low-Temperature Synthesis3-Methoxyaniline, Chloroacetyl chlorideTHF0-10°C, 3 hours92
Mild Conditions3-Methoxyaniline, Chloroacetyl chlorideNot specifiedMild71

For bromination, while direct data on this compound is limited, the synthesis of its ethoxy analogue provides a strong basis for predicting its reactivity. smolecule.com

Table 2: Analogous Bromination for α-Halogenation

SubstrateReagentsSolventConditionsProductReference
N-(3-ethoxyphenyl)acetamideN-bromosuccinimide (NBS) or Br₂Acetic acid or DichloromethaneRoom temp. or slightly elevated2-Bromo-N-(3-ethoxyphenyl)acetamide smolecule.com

Electrophilic aromatic halogenation on the phenyl ring is influenced by the directing effects of the existing substituents. The iron(III) triflimide-catalyzed bromination of a similar benzamide (B126) substrate highlights the potential for producing a mix of regioisomers. d-nb.info

Table 3: Regioselectivity in Aromatic Bromination of an Analogous Compound

SubstrateReagentsCatalystProduct RatioReference
N-(3-methoxyphenyl)benzamideNot specifiedIron(III) triflimide1:1 mixture of 4- and 6-bromo isomers d-nb.info

These studies collectively demonstrate the versatility of this compound in halogenation reactions, allowing for selective functionalization at either the acetyl side chain or the aromatic ring, depending on the chosen reagents and conditions.

Biological and Pharmacological Investigations of N 3 Methoxyphenyl Acetamide Derivatives

General Pharmacological Profiling

The general pharmacological profiling of N-(3-Methoxyphenyl)acetamide derivatives involves a systematic evaluation of how structural modifications influence their biological effects. This includes detailed structure-activity relationship studies and computational toxicology assessments to forecast potential risks.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. For acetamide (B32628) derivatives, SAR studies have revealed key structural features that modulate their pharmacological effects.

For instance, research on N-acetamide substituted pyrazolopyrimidines has shown that N,N-disubstitutions on the terminal acetamide group can significantly enhance binding affinity to targets like the translocator protein (TSPO) without negatively impacting it. wustl.edu This allows for the introduction of diverse chemical moieties to fine-tune properties such as lipophilicity and plasma protein binding. wustl.edu

In the context of antimicrobial activity, the addition of specific atoms or functional groups has been shown to be critical. Studies on acetamides have demonstrated that the presence of a chlorine atom on the alpha carbon can be essential for biological activity. nih.gov For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl) acetamide, exhibited potent inhibitory effects against the same yeast strains. nih.gov This highlights that even minor structural changes to the acetamide core can dramatically alter the pharmacological profile of the resulting derivative.

In Silico Toxicity Predictions and Evaluation

Computational, or in silico, toxicology models are increasingly used to predict the potential adverse effects of chemical compounds early in the drug discovery process. These methods use a compound's structure to estimate its likelihood of causing various forms of toxicity.

Hepatotoxicity and Mutagenicity

In silico toxicity studies have been conducted on derivatives of this compound to predict potential liver toxicity (hepatotoxicity) and the capacity to induce genetic mutations (mutagenicity). A study focusing on 2-chloro-N-(3-methoxyphenyl)acetamide (referred to as m-acetamide) and 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (B77674) (3MPAEA) utilized computational methods to evaluate their toxicity profiles. The results indicated that m-acetamide is predicted to have mutagenic properties. bohrium.com Furthermore, both molecules were flagged as potential developmental toxicants. bohrium.com

CompoundPredicted Toxicity EndpointResultSource
2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide)MutagenicityPositive bohrium.com
2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide)Developmental ToxicityPositive bohrium.com
2-(3-methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA)Developmental ToxicityPositive bohrium.com
Environmental Toxicity (e.g., aquatic life)

The environmental impact of chemical compounds is a significant consideration. In silico models can predict the potential harm a substance may cause to various ecosystems. For derivatives of this compound, computational studies have been performed to estimate their environmental toxicity.

Specifically, the toxicity of 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide) and 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA) towards aquatic organisms was investigated. bohrium.com These analyses included predictions for the 96-hour lethal concentration to 50% of the population (LC50) for the fathead minnow, the 48-hour LC50 for Daphnia magna (a species of water flea), and the 48-hour 50% growth inhibitory concentration (IGC50) for Tetrahymena pyriformis (a freshwater protozoan). bohrium.com While the specific quantitative results from the study are not detailed here, the investigation underscores the application of computational tools to screen for potential environmental risks associated with this class of compounds.

Antimicrobial Activity Studies

A significant area of investigation for this compound derivatives has been their potential as antimicrobial agents. Researchers have synthesized and tested numerous derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial and Antifungal Efficacy

Derivatives incorporating the this compound moiety have demonstrated notable activity against a variety of microbial species. A series of sixteen (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides were synthesized and evaluated for their antimicrobial properties. Among them, the compound 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide was identified as showing promising antibacterial and antifungal activities against several pathogenic microorganisms.

While specific activity data for this compound derivatives is an area of ongoing research, studies on the closely related isomer, N-(4-methoxyphenyl)acetamide, provide valuable context. Derivatives of this isomer, such as sodium acetyl(4-methoxyphenyl)carbamodithioate, have shown high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. researchgate.netchemjournal.kz This same compound also exhibited significant bactericidal properties, producing a large zone of inhibition (18 mm) against Pectobacterium carotovorum. researchgate.netchemjournal.kz These findings suggest that the methoxyphenyl)acetamide scaffold is a promising template for the development of new antimicrobial agents.

Compound Class/DerivativeTarget OrganismObserved ActivitySource
2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamideVarious pathogenic microorganismsPromising antibacterial and antifungal activity
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporum (fungus)Complete growth inhibition at 0.4% concentration researchgate.netchemjournal.kz
Sodium acetyl(4-methoxyphenyl)carbamodithioatePectobacterium carotovorum (bacterium)18 mm zone of inhibition researchgate.netchemjournal.kz

Specificity Against Pathogenic Microorganisms

While the broader class of acetamide derivatives has been investigated for antimicrobial properties, specific data detailing the efficacy of this compound derivatives against pathogenic microorganisms is limited in currently available research. One study detailed the synthesis of a series of novel acetamide derivatives of 2-mercaptobenzothiazole, which included a (3-methoxyphenyl)amino moiety. Although the study confirmed the synthesis of S-1,3-Benzo-thiazol-2-yl [(3-methoxyphenyl)amino]ethanethionate, the subsequent antibacterial activity screening focused on other analogues within the series, and specific activity for the this compound derivative was not reported. Further research is required to fully characterize the antimicrobial spectrum of this specific class of compounds.

Anticancer and Cytotoxic Properties

Derivatives of this compound have demonstrated notable potential as anticancer agents, with studies highlighting their efficacy against various cancer cell lines and their role in inhibiting key signaling pathways involved in tumor growth.

The cytotoxic effects of this compound derivatives have been evaluated against several human cancer cell lines. A novel pyrazolo[3,4-d]pyrimidine derivative, specifically N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) acetamide, showed significant anticancer activity. When tested against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines, the most potent compound in this series exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.36 to 9.09 µM.

Another study investigating a series of eleven phenylacetamide derivatives for their effects on MCF7, MDA-MB468 (breast cancer), and PC12 (pheochromocytoma) cell lines noted potent cytotoxic effects. tbzmed.ac.ir Within this series, where substitutions on the phenyl ring included a methoxy (B1213986) group (-OCH3), the derivatives designated as 3c and 3d displayed significant activity against MCF-7 cells, with IC50 values of 0.7±0.08 µM and 0.7±0.4 µM, respectively. tbzmed.ac.ir

However, specific cytotoxic data for this compound derivatives against PC3 (prostate cancer), SKNMC (neuroblastoma), HT29 (colon cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney) cell lines are not extensively detailed in the available literature.

Table 1: Reported Cytotoxic Activity of this compound Derivatives

Derivative Class Cell Line IC50 Value (µM)
Pyrazolo[3,4-d]pyrimidine MCF-7 5.36 - 9.09
Pyrazolo[3,4-d]pyrimidine A549 5.36 - 9.09
Phenylacetamide (3c) MCF-7 0.7 ± 0.08

Note: This table is interactive and can be sorted by column.

A key mechanism underlying the anticancer potential of this compound derivatives is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR). The aforementioned pyrazolo[3,4-d]pyrimidine derivatives were subjected to docking studies which predicted binding to the ATP binding site of the EGFR protein tyrosine kinase. Subsequent experimental evaluation confirmed the inhibitory activity of these target compounds against EGFR-TK.

Further research into novel tyrosine kinase inhibitors identified a benzamide (B126) derivative incorporating the this compound scaffold, N-(3-(4-(1H-imidazol-1-yl)butoxy)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, as a potent inhibitor. This compound demonstrated significant inhibition of the BCR-ABL tyrosine kinase, with some analogues in the series proving to be more potent than the established inhibitor Imatinib, exhibiting IC50 values in the nanomolar range (0.037 to 0.109 µM).

Table 2: Tyrosine Kinase (TK) Inhibitory Activity of a this compound Derivative Series

Compound TK IC50 (µM)
Derivative 1a 0.109
Derivative 1e 0.037
Derivative 1g 0.077

Note: This table is interactive and can be sorted by column.

Anti-inflammatory and Analgesic Research

The acetamide scaffold is a common feature in many anti-inflammatory and analgesic agents. Research has explored derivatives of this compound for their potential to modulate key inflammatory pathways. While direct analgesic studies on these specific derivatives are not widely reported, their mechanisms of action suggest potential in pain and inflammation management. nih.govresearchgate.net

Cyclooxygenase-II (COX-II) is a crucial enzyme in the inflammatory cascade, and its inhibition is a primary target for anti-inflammatory drugs. A significant finding in this area involves the derivative 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide. Studies have shown that this compound significantly suppresses the mRNA expression of COX-2 in chondrosarcoma cells stimulated by interleukin-1β (IL-1β), indicating a transcriptional regulatory role in mitigating inflammation. researchgate.net While this demonstrates a clear effect on a key inflammatory mediator, specific IC50 values detailing the direct enzymatic inhibition of COX-II by this compound derivatives are not yet prevalent in the literature.

Degradation of the extracellular matrix by enzymes like matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs) is a hallmark of conditions such as osteoarthritis. The derivative 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide has been identified as a potent modulator of these degradative enzymes. researchgate.net

Research demonstrated that this compound attenuated the IL-1β-induced mRNA expression of MMP13 in a dose-dependent manner in OUMS-27 chondrosarcoma cells, without causing significant cytotoxicity. researchgate.net The study also found that this derivative could suppress the mRNA expression of MMP3, ADAMTS4, and ADAMTS9. researchgate.net Furthermore, when used in combination with low-dose betamethasone, it produced a significant attenuation of both MMP13 and ADAMTS9 mRNA expression, suggesting a potential synergistic effect in protecting cartilage. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
S-1,3-Benzo-thiazol-2-yl [(3-methoxyphenyl)amino]ethanethionate
N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) acetamide
N-(3-(4-(1H-imidazol-1-yl)butoxy)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Imatinib
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl) acetamide

Neurological and Central Nervous System Activities

Derivatives of this compound have been the subject of research for their interactions with key neurotransmitter systems in the brain, suggesting potential applications in neurology and psychiatry.

Research has been conducted to create multi-target compounds that interact with receptors crucial for treating conditions like schizophrenia, particularly dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. The goal is to optimize ligands that can modulate these key G-protein-coupled receptors (GPCRs). cymitquimica.com The interaction of various receptors, including those for N-methyl-D-aspartate (NMDA) and dopamine (DA), is vital for a wide range of brain functions such as motor control, memory, and cognition. nih.gov Dysregulation in these systems is implicated in several neurological and psychiatric disorders. nih.gov

Studies on various chemical families have shown significant selectivity for serotoninergic receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) over dopaminergic D₂L receptors, indicating the feasibility of designing compounds with specific receptor profiles. nih.gov For instance, certain 1,3,5-triazine-methylpiperazine derivatives have demonstrated high affinity for the 5-HT₆ receptor with significant selectivity over other serotonin and dopamine receptor subtypes. nih.gov

Antagonism of the serotonin 5-HT₂ₐ receptor is a key pharmacological feature of many antipsychotic medications. biosynth.comevitachem.com Atypical antipsychotics, such as clozapine and risperidone, are known to block both dopamine and 5-HT₂ receptors, which is thought to contribute to their efficacy, particularly in addressing the negative symptoms of schizophrenia.

In this context, a novel series of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides were developed and evaluated. Functional and binding studies revealed that these compounds act as low-affinity, weak partial agonists at the 5-HT₂ₐ receptor, suggesting their mechanism of action is linked to serotonin-dependent pathways rather than direct receptor antagonism. Selective 5-HT₂ receptor antagonists like ketanserin have been shown to reduce blood pressure, and ritanserin has demonstrated potential in reducing tremors associated with Parkinsonism, highlighting the therapeutic potential of modulating this receptor.

Table 1: Investigated Receptor Interactions of Acetamide Derivatives

Compound Class Receptor Target(s) Observed Activity
N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides 5-HT₂ₐ Low-affinity, weak partial agonism
D2AAK3 Derivatives D₂, 5-HT₁ₐ, 5-HT₂ₐ Multi-target affinity cymitquimica.com

Based on the available research, there is limited specific information directly investigating the neuroprotective effects of this compound derivatives. While related compounds like N-acetylcysteine (NAC) have been extensively studied for their neuroprotective properties, which include restoring glutathione levels, promoting oxidative balance, and modulating glutamatergic transmission, similar dedicated studies for this compound derivatives are not prominently featured in the provided search results.

Other Therapeutic Potentials

Beyond the central nervous system, derivatives of this compound have been explored for other valuable pharmacological effects, including antiplatelet and antioxidant activities.

Thrombotic disorders are a major health concern, and the development of new antiplatelet agents is crucial. Platelet aggregation is a key factor in the formation of thrombi. In this area, a novel class of potent antiplatelet compounds based on N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamides has been identified.

Several of these compounds demonstrated significant inhibitory effects on platelet aggregation induced by serotonin and collagen. The most active compounds, 7d , 9e , and 6f , showed potent antiplatelet activity, outperforming the reference drug sarpogrelate. Further studies confirmed that these compounds also suppress the expression of P-selectin and the secretion of CD63, indicating inhibition of both early and late stages of platelet activation. The antiplatelet activity of various isophthalamide analogues has also been investigated, with some compounds showing higher activity than the established drug picotamide.

Table 2: Antiplatelet Activity of N-substituted-2-((arylethyl)amino)-2-(2-methoxyphenyl)acetamide Derivatives

Compound IC₅₀ (µM) in Serotonin/Collagen-Induced Platelet Aggregation
7d 0.92 ± 0.24
9e 0.59 ± 0.10
6f 0.39 ± 0.07

Oxidative stress is implicated in numerous diseases, including cancer and cardiovascular disorders. Several studies have reported the synthesis and in vitro antioxidant activity of new acetamide derivatives. The antioxidant potential is often evaluated by measuring the compound's ability to scavenge free radicals, such as the ABTS radical, and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophage cell lines.

For example, a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and screened for their antioxidant activity using the DPPH radical scavenging method. Some of these compounds, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide , exhibited antioxidant activity approximately 1.4 times higher than the well-known antioxidant ascorbic acid. Similarly, S-substituted triazolethione derivatives have also shown potent antioxidant activity. Research on benzimidazole derivatives has also established a link between high antiplatelet activity and pronounced antioxidant action.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Serotonin
Dopamine
N-methyl-D-aspartate (NMDA)
Sarpogrelate
Ketanserin
Ritanserin
Clozapine
Risperidone
N-acetylcysteine (NAC)
Picotamide
Ascorbic acid
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Antiarrhythmic Activity

Currently, there is a lack of specific, detailed research findings on the antiarrhythmic properties of this compound derivatives in widely accessible scientific literature. General studies on related acetamide-containing structures have explored antiarrhythmic effects, but direct investigations into derivatives of this compound are not prominently reported.

Hypoglycemic Action

Some research has indicated that certain complex derivatives containing the this compound moiety exhibit hypoglycemic effects. For instance, a study on N-phenyl-(2-aminothiazol-4-yl)acetamides highlighted that N-phenyl-[2-(3-methoxyphenyl)aminothiazol-4-yl]acetamide derivatives demonstrated significant hypoglycemic activity in a rodent diabetes model nih.gov. These compounds were primarily investigated as selective β3-adrenergic receptor agonists nih.gov. However, comprehensive studies focusing solely on the hypoglycemic action of simpler this compound derivatives and detailing their structure-activity relationships are not extensively available. Another study on novel 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives also reported significant hypoglycemic activity researchgate.net.

TRPV1 Receptor Modulation (Agonism/Antagonism)

The modulation of the TRPV1 receptor by derivatives of this compound, particularly 4-hydroxy-3-methoxyphenyl acetamide analogs, has been a significant area of investigation. The TRPV1 receptor is a non-selective cation channel involved in pain perception nih.gov. Research has focused on how modifications to the chemical structure of these acetamide derivatives can shift their functional activity from agonism (activation) to antagonism (inhibition) of the TRPV1 receptor nih.govnih.gov.

A key area of study has been the halogenation of the aromatic A-ring of 4-hydroxy-3-methoxyphenyl acetamide TRPV1 agonists nih.gov. It was discovered that the introduction of halogen atoms (chlorine, bromine, or iodine) could progressively shift the compound's activity from agonistic to antagonistic nih.gov. The extent of this shift was found to be dependent on both the type of halogen and its position on the aromatic ring nih.govnih.gov.

The general trend observed was that the degree of antagonism increased with the size of the halogen atom, following the order: Iodine > Bromine > Chlorine nih.gov. Furthermore, halogenation at the 5-position of the phenyl ring resulted in a greater shift towards antagonism compared to halogenation at the 6-position nih.govnih.gov.

For example, starting with the parent agonist N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide, 5-chlorination led to a partial antagonist, while 5-bromination produced an almost full antagonist, and 5-iodination resulted in a full antagonist nih.gov. In contrast, even with the larger iodine atom at the 6-position, full antagonism was not achieved nih.gov.

Some of the most potent antagonists developed in this series of compounds were found to be significantly more potent than the reference antagonist, 6'-iodononivamide nih.govnih.gov. Specifically, certain 5-iodo and other halogenated derivatives exhibited high antagonistic potency, with Ki(ant) values in the low nanomolar range nih.govnih.gov.

CompoundModificationActivity ProfileBinding Affinity (Ki, nM)Functional Activity (Antagonism)
N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamideParent AgonistAgonistData not specifiedN/A
5-Chloro derivative5-ChlorinationPartial AntagonistData not specified66%
5-Bromo derivative5-BrominationAlmost Full AntagonistData not specifiedResidual agonism
5-Iodo derivative5-IodinationFull AntagonistData not specifiedKi (ant) = 17.2 nM
6-Iodo derivative6-IodinationPartial AntagonistData not specifiedFull antagonism not achieved
Compound 555-Iodo modification of a related analogPotent Full AntagonistData not specifiedKi (ant) = 2.77 nM
Compound 75Modification of a related 4-amino analogPotent Full AntagonistData not specifiedKi (ant) = 2.19 nM

Applications of N 3 Methoxyphenyl Acetamide and Its Derivatives

Pharmaceutical and Drug Development

In the pharmaceutical sector, N-(3-Methoxyphenyl)acetamide serves multiple critical roles, from a fundamental starting material to a key component in drug discovery and quality control.

This compound is widely recognized as a valuable building block in organic synthesis. ontosight.ai Its structure is an important intermediate for the production of more complex molecules with potential therapeutic activities. ontosight.ailookchem.com The compound's reactivity allows it to be a precursor in the synthesis of various bioactive compounds and heterocyclic structures, which are prominent in medicinal chemistry. evitachem.com

For instance, it is a reactive chemical used for the synthesis of this compound-N′,O′-diacetate. cymitquimica.combiosynth.com Derivatives such as 2-chloro-N-(3-methoxyphenyl)acetamide and 2-cyano-N-(3-methoxyphenyl)acetamide also serve as crucial intermediates. The cyano-derivative, in particular, is a building block for heterocyclic compounds like pyridine (B92270) and thiazole (B1198619), which are significant in medicinal chemistry. The core structure's amenability to reactions like nucleophilic substitution, oxidation, and reduction makes it a versatile synthon for creating a diverse library of molecules for drug discovery programs.

The this compound framework is a valuable starting point for identifying and optimizing lead compounds in drug development. A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters.

Derivatives of this compound have been investigated as potential lead compounds for various therapeutic areas.

Analgesics: N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide has been identified as a potential lead compound for developing new analgesic or anti-inflammatory agents. evitachem.com

Antiparasitics: In a study focused on discovering treatments for Chagas disease, derivatives of 2-cyano-N-(3-methoxyphenyl)acetamide were synthesized and evaluated against Trypanosoma cruzi. nih.gov While the initial hit compound had moderate potency and poor metabolic stability, the optimization process involving modifications of the this compound portion led to the identification of more potent and stable analogues. nih.gov For example, replacing the methoxyphenyl ring with other substituted rings and heterocycles was a key strategy in the optimization process. nih.gov

The table below summarizes the optimization efforts from this study, showcasing how modifications to the core structure influenced biological activity and metabolic stability.

CompoundModification from Parent StructurePotency (pEC₅₀)Mouse Liver Microsome Stability (% remaining after 30 min)
Compound 3 (Initial Hit)N/A (Core structure)>61%
Analogue 37Replacement of methoxyphenyl with a 2-methoxy-substituted heterocycleImproved PotencyImproved Stability
Analogue 38Replacement of methoxyphenyl with a 2-methoxy-substituted heterocycleSimilar PotencyImproved Stability
Analogue 39Replacement of methoxyphenyl with a 2-methoxy-substituted heterocycleSimilar PotencyImproved Stability
Analogue 40Replacement of methoxyphenyl with a 2-methoxy-substituted heterocycleSimilar PotencyImproved Stability

Data sourced from a study on the discovery and optimization of 5-Amino-1,2,3-triazole-4-carboxamide series against Trypanosoma cruzi. nih.gov

This compound is officially recognized as an impurity of the pharmaceutical drug Metoclopramide, a medication used to treat nausea, vomiting, and gastroparesis. chemicea.comarrobiochem.comcleanchemlab.com It is specifically designated as "Metoclopramide Impurity 3". chemicea.comarrobiochem.com

In the context of pharmaceutical manufacturing and quality control, the identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. Therefore, this compound is synthesized and used as a reference standard. chemicea.compharmaffiliates.com These standards are highly purified compounds used to:

Identify and quantify the impurity in batches of the active pharmaceutical ingredient (API) and the finished drug product.

Develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they can accurately detect and measure the level of this specific impurity.

Establish acceptable limits for the impurity in the drug product, as mandated by regulatory agencies.

The availability of this compound as a certified reference material is crucial for pharmaceutical companies to comply with stringent regulatory requirements for drug purity. pharmaffiliates.com

Material Science and Polymer Chemistry

The structural characteristics of this compound and its derivatives make them of interest in the fields of material science and polymer chemistry. ontosight.aievitachem.com These compounds can be used as monomers or additives to create polymers and materials with specific, desirable properties.

A computational and experimental study highlighted the potential of acrylate (B77674) derivatives of this compound family. tandfonline.com Specifically, 2-chloro-N-(3-methoxyphenyl)acetamide was used as a precursor to synthesize 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA). tandfonline.com Acrylates are highly versatile compounds known for their ability to undergo polymerization, making them essential in the development of plastics, coatings, and adhesives. tandfonline.com The presence of the methoxyphenylamino group can influence the electronic properties, reactivity, and stability of the resulting polymers. tandfonline.com

Derivatives have also been explored for use in:

Advanced Polymers: Incorporation into polymer backbones can enhance properties like thermal stability and mechanical strength.

Coatings and Films: Used to formulate functional coatings that offer improved adhesion and resistance to environmental degradation.

Organic Electronic Devices: The structural and electronic properties of some derivatives suggest potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. evitachem.comalfachemch.com

Agricultural Chemistry (e.g., Pesticides, Plant Growth Regulators)

Derivatives of this compound have shown significant potential in agricultural chemistry, particularly in the development of new herbicides. ontosight.aiacs.org The core structure serves as a scaffold that can be modified to interact with biological targets in weeds, inhibiting their growth.

A recent study focused on designing and synthesizing a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives. acs.org These compounds were tested for their herbicidal activity against various plant species. The research found that many of the derivatives exhibited superior inhibition of seed germination in Echinochloa crusgalli (barnyard grass) and Lactuca sativa (lettuce). acs.org

One compound, in particular, demonstrated significant promise as a selective herbicide.

Compound IDChemical NameTarget WeedActivityCrop Safety
6an2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamideLactuca sativa (L.s.)IC₅₀ = 42.7 g/haNo harmful effect on Zea mays (corn) at 2- to 4-fold field usage rates.

Data sourced from a study on the herbicidal activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives. acs.org

These findings highlight that with appropriate chemical modification, the this compound scaffold can be developed into effective and selective herbicides, which are crucial tools for modern agriculture. acs.org Furthermore, related derivatives like 2-chloro-N-(3-methoxyphenyl)acetamide are used as intermediates in the synthesis of various agrochemicals.

Photochemistry

The application of this compound extends into the field of photochemistry, primarily due to its fluorescent properties. biosynth.com Photochemistry studies the chemical effects of light, and fluorescent molecules are those that can absorb light at one wavelength and emit it at a longer wavelength.

This compound has been used as a fluorescent probe in analytical chemistry. biosynth.com Fluorescent probes are molecules that can be used to detect the presence of other specific molecules or changes in their environment. When the probe binds to its target or when its environment (e.g., pH, polarity) changes, its fluorescence properties (intensity, wavelength, or lifetime) are altered, providing a measurable signal.

Additionally, computational studies have been performed on derivatives like 2–(3-methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA) to understand their electronic properties, including UV-Visible analysis. tandfonline.com Such research is fundamental to photochemistry as it helps predict how a molecule will interact with light, which is crucial for designing new photoactive materials or photochemical reactions. tandfonline.com

Analytical Chemistry Method Development and Validation

Extensive review of the scientific literature and analytical documentation concerning the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Apremilast and its related substances did not yield specific information on the use of this compound as a starting material, intermediate, or a specified impurity that is monitored. The established synthesis pathways for Apremilast primarily involve the condensation of a chiral amine, specifically (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, with a derivative of phthalic acid, such as 3-acetamidophthalic anhydride (B1165640).

The quality control of Apremilast involves the development of robust, stability-indicating HPLC methods designed to separate and quantify the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. These methods are crucial for ensuring the purity, efficacy, and safety of the final drug product. Validation of these HPLC methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

While numerous impurities related to the synthesis of Apremilast have been identified and are routinely monitored, this compound is not listed among them in the reviewed literature. The identified impurities are typically derivatives of the starting materials or degradation products of the Apremilast molecule itself. For instance, a potential impurity is the "Apremilast Open Ring 3-Acetamide," which results from the hydrolytic opening of the phthalimide (B116566) ring of the Apremilast molecule sigmaaldrich.com. Other known impurities include variations on the Apremilast structure, such as O3-Desethyl Apremilast synzeal.com.

The development of analytical methods for Apremilast focuses on ensuring the separation of the main component from all known process and degradation impurities. A typical HPLC method for Apremilast and its related substances employs a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or trifluoroacetic acid) and organic solvents like acetonitrile (B52724) and methanol. Detection is commonly carried out using a photodiode array (PDA) detector at a wavelength of approximately 230 nm ajpaonline.com.

The validation of these methods involves forced degradation studies to demonstrate the stability-indicating nature of the assay. Apremilast is subjected to stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to generate potential degradation products. The HPLC method must be able to resolve Apremilast from all these degradation products, as well as from process impurities ajpaonline.comresearchgate.net.

Advanced Research Directions and Future Perspectives

Mechanistic Elucidation of Biological Activities

While preliminary studies have highlighted the potential of N-(3-Methoxyphenyl)acetamide derivatives in various therapeutic areas, a comprehensive understanding of their mechanisms of action remains a critical area for future research. Current evidence, largely from computational and in-vitro models of its derivatives, suggests several potential biological targets.

Future research will likely focus on:

Target Identification and Validation: Molecular docking studies have implicated several enzymes as potential targets for derivatives of this compound. For instance, some derivatives show an affinity for human topoisomerase α2 (TOP2A), suggesting a possible mechanism for anticancer activity. researchgate.net Other related structures are predicted to inhibit tyrosine kinases, 15-lipoxygenase-1, and cyclooxygenase (COX) enzymes, which are involved in cancer and inflammatory processes. evitachem.comvulcanchem.combrieflands.comfarmaciajournal.com Future work must move beyond computational models to validate these interactions using biochemical and cellular assays.

Pathway Analysis: The downstream effects of target engagement need to be thoroughly investigated. For example, if a derivative is confirmed to inhibit a specific kinase, subsequent studies should elucidate its impact on the relevant cellular signaling pathways. evitachem.com Research on related compounds suggests that induction of apoptosis through the caspase pathway could be a key mechanism for anticancer effects.

Structural Biology: Obtaining crystal structures of derivatives bound to their biological targets would provide invaluable atomic-level insights into their binding modes. This information is crucial for understanding the structure-activity relationship (SAR) and for the rational design of next-generation compounds with improved potency and selectivity. Docking studies suggest that the triazole ring in some derivatives may coordinate with heme iron in enzyme active sites, while the methoxyphenyl group enhances hydrophobic interactions. vulcanchem.com

Pharmacokinetics, Pharmacodynamics, and ADME (Absorption, Distribution, Metabolism, Excretion) Studies

The journey of a promising compound from a laboratory curiosity to a therapeutic agent is heavily dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For this compound and its derivatives, comprehensive ADME studies are a crucial next step.

Current research, primarily computational, has provided initial predictions for ADME properties. For example, computational tools have been used to assess drug-likeness, bioavailability scores, and adherence to Lipinski's rule for various derivatives. researchgate.net In-silico analysis of related acetamide (B32628) derivatives has shown favorable pharmacokinetic properties, indicating their potential for further development.

Future research should prioritize:

In-vitro ADME Assays: Moving beyond computational predictions, experimental evaluation of metabolic stability using liver microsomes and intestinal S9 fractions is necessary. nih.gov Assays to determine plasma protein binding, cell permeability (e.g., Caco-2 assays), and potential for P-glycoprotein efflux are also critical.

Metabolite Identification: Identifying the major metabolites of this compound derivatives is essential. Studies on analogous compounds suggest that Phase I metabolism, such as oxidation of the methoxy (B1213986) group via cytochrome P450 enzymes (e.g., CYP3A4), is a likely metabolic pathway. vulcanchem.com

In-vivo Pharmacokinetic Studies: Pre-clinical animal models are needed to determine key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance. Studies on similar compounds in mice have successfully characterized plasma and tissue concentrations over time, providing a template for future work. nih.gov

Table 1: Predicted ADME and Physicochemical Properties of this compound Derivatives

This table compiles predicted data from various sources for derivatives of this compound. The values are illustrative of the types of properties under investigation and are not for the parent compound itself.

PropertyPredicted Value/ObservationResearch ContextCitation
Absorption High intestinal permeabilityCaco-2 cell models vulcanchem.com
Distribution High plasma protein binding (>90%)Predicted for analogous structures
Metabolism Predominant hepatic oxidation via CYP3A4Predicted for analogous structures vulcanchem.com
Excretion Renal and fecal routesPredicted for analogous structures vulcanchem.com
Lipinski's Rule Adherence suggests good drug-likenessComputational analysis researchgate.net
Bioavailability Score Favorable scores from computational modelsIn-silico screening researchgate.net
Solubility Moderate lipophilicity, limited aqueous solubilityPredictive models vulcanchem.com

Clinical Translation and Pre-clinical Development

The ultimate goal of developing therapeutic agents is successful clinical translation. For this compound derivatives, this remains a distant but important objective. The path from the current stage of discovery to pre-clinical and clinical development is fraught with challenges that must be systematically addressed.

Key future steps include:

Lead Optimization: Promising initial "hit" compounds must be chemically modified to improve their potency, selectivity, and ADME properties. This involves extensive structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with changes in biological activity and pharmacological properties.

Pre-clinical Efficacy Models: Derivatives showing promise in-vitro must be tested in relevant animal models of disease. For example, potential anticancer derivatives would need to be evaluated in xenograft models to assess their ability to inhibit tumor growth in a living organism. vulcanchem.combrieflands.comfarmaciajournal.com

Formulation Development: The physicochemical properties of lead compounds, such as solubility and stability, will dictate the need for advanced formulation strategies. For instance, poor aqueous solubility is a known challenge for some derivatives, which may necessitate the development of formulations to enhance bioavailability. vulcanchem.com The potential for hydrolysis of the acetamide group under certain pH conditions also requires consideration in formulation design.

Toxicology Studies: Rigorous safety and toxicology evaluations in pre-clinical species are required to identify any potential adverse effects before a compound can be considered for human trials.

The development of antibacterial agents based on N-[2-(3-Methoxyphenyl)ethyl]acetamide is an example of early-stage pre-clinical investigation, though significant further work is needed. mdpi.com

Development of Novel Synthetic Routes with Improved Sustainability

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research will focus on developing more sustainable, efficient, and environmentally friendly methods for producing this compound and its derivatives.

Traditional synthetic methods often rely on harsh reaction conditions or the use of noble metal catalysts. arabjchem.org Future efforts will aim to improve upon these by:

Metal-Free Catalysis: A significant advancement is the development of metal-free synthetic routes. For example, the amination of aryltriazenes with acetonitrile (B52724) provides a pathway to N-arylacetamides under mild conditions, avoiding the environmental and economic costs associated with transition metal catalysts. arabjchem.org

Green Solvents and Reagents: The use of safer, more environmentally benign solvents and reagents is a key goal. Research into syntheses using ethanol (B145695) as a solvent or employing microwave irradiation to reduce reaction times and energy consumption represents progress in this area. rsc.org

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including improved safety, better temperature control, higher yields, and reduced energy consumption. The application of flow chemistry to the synthesis of related compounds has demonstrated significant improvements in throughput and efficiency.

Biocatalysis: The use of enzymes or whole-cell systems, such as Candida parapsilosis, to catalyze the formation of amide bonds presents a novel green route that operates under mild conditions. rsc.org

Table 2: Comparison of Synthetic Approaches for N-Arylacetamides

FeatureTraditional MethodsEmerging Sustainable MethodsCitation
Catalyst Noble or transition metals (e.g., Palladium)Metal-free; Biocatalysts (e.g., enzymes) arabjchem.orgrsc.org
Reaction Conditions Often harsh (high temperatures, strong bases)Mild (room temperature) arabjchem.org
Solvents Traditional organic solvents (e.g., DMF)Greener solvents (e.g., ethanol), or solvent-free (microwave) rsc.org
Process Batch processingContinuous flow reactors
Sustainability Higher waste, potential metal contaminationReduced waste, improved energy efficiency, renewable catalysts arabjchem.orgrsc.org

Exploration of New Application Areas in Interdisciplinary Fields

The versatility of the this compound scaffold makes it a valuable building block not only in medicinal chemistry but also in a range of interdisciplinary fields. Future research is expected to expand its applications beyond pharmaceuticals.

Potential growth areas include:

Material Science: this compound and its precursors are used as intermediates in the synthesis of functionalized polymers and materials. tandfonline.com For example, it is a key intermediate in producing acrylates that can be polymerized to create materials with tunable electronic and optical properties. tandfonline.com

Agrochemicals: Derivatives of this compound have been investigated for their potential as agrochemicals. Specifically, certain related structures have demonstrated herbicidal activity, opening a new avenue for research and development in crop protection.

Analytical Chemistry and Bioimaging: The acetanilide (B955) moiety can be incorporated into larger molecular structures to create fluorescent probes. biosynth.com These probes can be used for detecting specific analytes or for imaging biological processes within living cells, highlighting its potential as a tool for basic research and diagnostics. biosynth.com

Table 3: Interdisciplinary Applications of this compound and its Derivatives

FieldApplicationSpecific Role of the CompoundCitation
Material Science Polymer ChemistryIntermediate for functionalized acrylates tandfonline.com
Agrochemicals Herbicide DevelopmentCore scaffold for active herbicidal compounds
Analytical Chemistry Fluorescent ProbesComponent of molecules designed for chemical detection biosynth.com
Bioimaging Live-Cell ImagingPrecursor for synthesizing fluorescent chalcones for cancer cell imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.